5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine
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Overview
Description
5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrimidines It is characterized by the presence of nitro groups at the 5 and 6 positions and a phenoxy group at the 4 position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-aminopyrimidine, undergoes nitration to introduce nitro groups at the desired positions.
Phenoxylation: The nitrated intermediate is then reacted with 4-nitrophenol under basic conditions to form the phenoxy derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 5-Amino-6-(4-aminophenoxy)pyrimidin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects. The nitro groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-6-(3-nitrophenoxy)pyrimidin-4-amine
- 5-Nitro-6-(4-methoxyphenoxy)pyrimidin-4-amine
- 5-Nitro-6-(4-chlorophenoxy)pyrimidin-4-amine
Uniqueness
5-Nitro-6-(4-nitrophenoxy)pyrimidin-4-amine is unique due to the presence of two nitro groups and a phenoxy group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
5-nitro-6-(4-nitrophenoxy)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O5/c11-9-8(15(18)19)10(13-5-12-9)20-7-3-1-6(2-4-7)14(16)17/h1-5H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHJLLGLQHZWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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